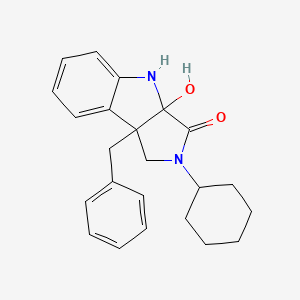
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- is a polycyclic aromatic hydrocarbon derivative This compound is characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups It is a stereoisomer, specifically the (8R-cis) form, which indicates the spatial arrangement of its atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- typically involves multi-step organic reactions. One common method includes the hydrogenation of Benz(a)anthracene, followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and hydroxylation processes. These methods are optimized for yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.
Reduction: The compound can be further hydrogenated to reduce the aromaticity of the rings.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully hydrogenated polycyclic compounds.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- has several applications in scientific research:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactions.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism by which Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis. The hydroxyl groups allow it to form hydrogen bonds with nucleic acids and proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: The parent compound without hydroxyl groups.
Benz(a)anthracene-7,12-dione: An oxidized derivative.
Benz(a)anthracene-8,9,10,11-tetrahydro-: A fully hydrogenated form.
Uniqueness
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- is unique due to its specific stereochemistry and the presence of hydroxyl groups, which significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for studying the effects of polycyclic aromatic hydrocarbons in various scientific contexts.
Propriétés
Numéro CAS |
91423-02-8 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(8R,9S)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H/t17-,18+/m0/s1 |
Clé InChI |
PPTMSKIRGLLMJB-ZWKOTPCHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C[C@@H]([C@@H]4O)O)C=C32 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


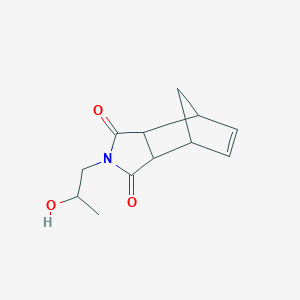
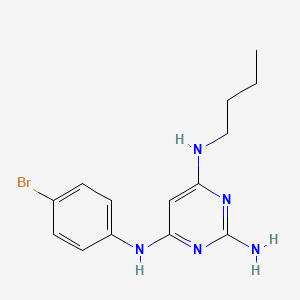
![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)
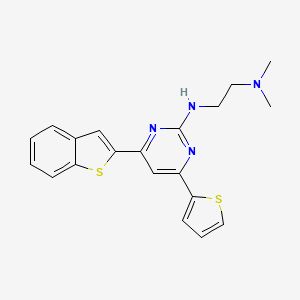
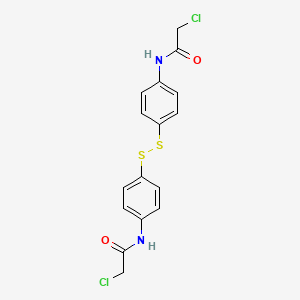

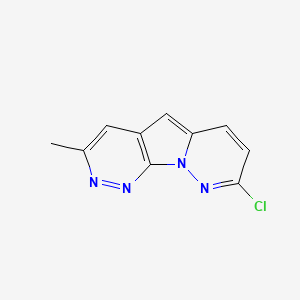



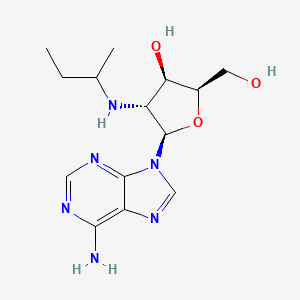
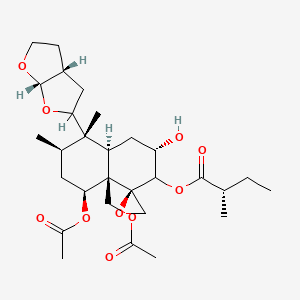
![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
